Methyl 4-cyano-1-methylpyrazole-3-carboxylate
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Overview
Description
Methyl 4-cyano-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-cyano-1-methyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of appropriate hydrazines with 1,3-dicarbonyl compounds. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyano-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 4-cyano-1-methyl-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-cyano-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Cyanopyrazole: Shares the cyano group but lacks the ester functionality.
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
4-Methylpyrazole: Similar structure but with different substituents.
Uniqueness
Methyl 4-cyano-1-methyl-1H-pyrazole-3-carboxylate is unique due to its combination of a cyano group and an ester functionality, which imparts distinct chemical reactivity and potential biological activity . This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
105020-37-9 |
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Molecular Formula |
C7H7N3O2 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
methyl 4-cyano-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C7H7N3O2/c1-10-4-5(3-8)6(9-10)7(11)12-2/h4H,1-2H3 |
InChI Key |
OXFKPHOIJXPHDO-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)OC)C#N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)OC)C#N |
Synonyms |
1H-Pyrazole-3-carboxylicacid,4-cyano-1-methyl-,methylester(9CI) |
Origin of Product |
United States |
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